methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
Description
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is a bicyclic compound featuring a cyclopentene ring substituted with an amino group and a methyl ester. The stereochemistry at the 1S and 4S positions defines its spatial arrangement, influencing its physicochemical properties and biological interactions. This compound is commonly used as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of antiviral agents and enzyme inhibitors .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SWYRZYIXFKDJEK-KGZKBUQUSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](C=C1)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution of Racemic Precursors
One common approach involves enzymatic resolution of racemic intermediates such as 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. This method achieves stereoselective production of the (1S,4S) or (1S,4R) isomers.
-
- Racemic bicyclic lactam is subjected to enzymatic hydrolysis or resolution to selectively isolate the desired stereoisomer.
- Enzymatic resolution uses specific enzymes to hydrolyze one enantiomer preferentially, leaving the other intact.
- The product is then converted to the methyl ester form via esterification.
Example:
A patent describes enzymatic resolution of (~)2-azabicyclo[2.2.1]hept-5-en-3-one to obtain cis-4-aminocyclopent-2-ene-1-carboxylic acid, which is then esterified to the methyl ester.
Acid-Catalyzed Hydrolysis and Esterification
-
- The racemic or partially resolved amino acid precursor is dissolved in water.
- Sulfuric acid is added dropwise at 25–30°C to adjust pH to 1–2, promoting hydrolysis and ring opening.
- A racemic catalyst such as o-phthalaldehyde may be added to assist the reaction.
- The mixture is refluxed for 10–15 hours.
- The reaction mixture is concentrated under reduced pressure to remove volatile components.
- Methanol and tartaric acid are added to form a salt complex, which is crystallized and filtered.
- The solid is then treated with thionyl chloride in methanol at 65°C for 8 hours to form the methyl ester hydrochloride salt.
- The product is purified by dissolution in dichloromethane and washing with water to remove impurities.
Yield: Approximately 41% overall from the starting by-product.
Protection and Deprotection Strategies
To improve stability and facilitate purification, the amino group is often protected during synthesis.
-
- The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- The reaction is typically performed in methanol or dichloromethane at 0–37°C.
- Gas evolution (CO2) is observed during the addition of Boc anhydride.
- After completion, the mixture is stirred and washed with aqueous solutions to remove by-products.
-
- After further synthetic steps, the Boc group can be removed under acidic conditions to regenerate the free amine.
- The hydrochloride salt form is often prepared in the final step for stability.
Crystallization and Salt Formation
- Crystallization with tartaric acid or L-tartaric acid is a common purification step to isolate the desired stereoisomer as a salt.
- Triethylamine is used to adjust pH and promote crystallization.
- Seeding with crystals of the target compound improves crystal growth and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Enzymatic resolution | Enzymes on racemic bicyclic lactam | Stereoselective isolation of isomer | High stereoselectivity |
| Acid hydrolysis & reflux | Sulfuric acid, o-phthalaldehyde, reflux 10–15 h | Ring opening, hydrolysis | pH 1–2, 25–30°C |
| Esterification | Thionyl chloride in methanol, 65°C, 8 h | Formation of methyl ester hydrochloride | Moderate yield (~41%) |
| Amino protection | Di-tert-butyl dicarbonate, triethylamine, 0–37°C | Protect amino group for further reactions | CO2 evolution observed |
| Crystallization & salt formation | Tartaric acid, triethylamine, seed crystals | Purification and stereoisomer isolation | Improves purity and handling |
Research Findings and Practical Considerations
- The enzymatic resolution method is favored for its stereoselectivity and mild conditions but requires access to specific enzymes and racemic precursors.
- Acid hydrolysis and esterification steps require careful pH and temperature control to avoid decomposition or racemization.
- Protection of the amino group as Boc derivative facilitates purification and downstream synthetic transformations.
- Crystallization with tartaric acid salts is a practical method for isolating pure stereoisomers.
- The overall yield of the compound is moderate (~40–42%), which is typical for multi-step chiral syntheses.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Hydrolysis rates depend on steric hindrance from the cyclopentene ring and electronic effects of the amino group. The hydrochloride counterion enhances solubility in polar solvents .
Amine Functionalization
The primary amine participates in alkylation, acylation, and Schiff base formation.
Key Reactions :
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form N-alkylated derivatives. Used to modify pharmacokinetic properties in antiviral agents .-
Example: Formation of N-methyl-(1S,4S)-4-aminocyclopent-2-ene-1-carboxylate (Yield: 67%, 25°C, 12h).
-
-
Acylation :
Acetylated with acetic anhydride/pyridine to produce acetamide derivatives, critical for protecting-group strategies in multistep syntheses . -
Schiff Base Formation :
Condenses with aldehydes (e.g., benzaldehyde) to generate imines, enabling coordination chemistry applications.
3.
Scientific Research Applications
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- Stereochemistry : Two stereocenters (1S,4S) .
Comparison with Stereoisomers
The compound’s stereoisomers differ in spatial configuration, leading to distinct chemical behaviors.
Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (identical to the 1S,4S isomer).
- CAS Number : 138923-03-2 .
- Synthesis : Prepared via thionyl chloride-mediated esterification of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one .
- Applications : Intermediate in antiviral drug synthesis (e.g., peramivir) .
- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Methyl (1R,4S)-4-Aminocyclopent-2-ene-1-Carboxylate Hydrochloride
- CAS Number : 229613-83-6 .
- Commercial Availability : Priced at $453.87/5 mg (95% purity) .
- Structural Impact : Altered stereochemistry affects binding affinity in biological targets compared to the 1S,4S isomer.
Comparison with Structurally Related Compounds
(1S,4R)-4-Aminocyclopent-2-ene-1-Carboxylic Acid Hydrochloride
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂.
- Synthesis: Derived from reductive amination of cyclopentanone derivatives .
- Structural Contrast : Saturated cyclopentane ring eliminates conjugation with the double bond, reducing reactivity .
Biological Activity
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is a bicyclic compound with significant potential in neuropharmacology. This article delves into its biological activity, synthesis, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 175.63 g/mol. The compound features a unique bicyclic structure that includes an amino group and a carboxylate ester functional group, which are crucial for its biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can vary based on the desired purity and yield. The general steps include:
- Formation of the bicyclic structure : Utilizing cyclization reactions to form the core structure.
- Introduction of functional groups : Adding the amino and carboxylate groups through nucleophilic substitution reactions.
- Hydrochloride salt formation : Converting the base form into its hydrochloride salt for enhanced stability and solubility .
Neuropharmacological Effects
Research indicates that this compound exhibits significant interactions with neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to mood and cognition, potentially modulating neurotransmitter activity associated with anxiety and depression .
Key Findings :
- Receptor Interactions : The compound may interact with various receptors in the nervous system, although detailed mechanisms remain under investigation.
- Potential Therapeutic Applications : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate | 134234-04-1 | 0.97 |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | 0.69 |
| cis-3-Aminocyclohexanecarboxylic acid | 16636-51-4 | 0.69 |
The unique stereochemistry and bicyclic structure of this compound may confer distinct biological activities compared to these similar compounds .
Study on Neurotransmitter Modulation
A study conducted on animal models demonstrated that administration of this compound resulted in altered levels of serotonin and dopamine in the brain. The findings suggested potential anxiolytic effects, warranting further investigation into its use in treating anxiety disorders.
Clinical Implications
Another case study focused on its application in cognitive enhancement showed promise in improving memory retention in subjects with cognitive decline. These preliminary findings highlight the need for more extensive clinical trials to confirm efficacy and safety.
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions to preserve stereochemistry. For example, thionyl chloride in ethanol at 0°C facilitates carboxylate esterification, while maintaining temperatures below 10°C during workup prevents racemization . Dichloromethane/water biphasic systems are used for extraction to isolate the hydrochloride salt, with cooling to minimize degradation. Yield improvements rely on stoichiometric control of thionyl chloride (1.2–1.5 eq.) and stepwise solvent removal under reduced pressure .
Q. How is the compound characterized to confirm its stereochemical purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical. Key signals include cyclopentene protons (δ 5.8–6.2 ppm, doublets) and methyl ester carbons (δ 170–175 ppm). Enantiomeric excess is verified using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
- Polarimetry : Specific rotation values (e.g., in methanol) confirm enantiopurity .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at 2–8°C in amber vials. Stability studies show <5% degradation over 12 months under these conditions. Aqueous solutions should be used immediately due to hydrolysis risks .
Advanced Research Questions
Q. How do reaction conditions impact stereochemical outcomes during cyclopentene ring functionalization?
- Methodological Answer : The cyclopentene ring’s rigidity makes stereoselective amination challenging. Kinetic vs. thermodynamic control is critical:
- Low temperatures (0–10°C) favor kinetic products (e.g., (1S,4S) isomer) by slowing epimerization.
- Protic solvents (ethanol/water) stabilize intermediates via hydrogen bonding, reducing side reactions .
- Contradiction Note : uses dichloromethane for extraction, but reports instability in chlorinated solvents. This suggests solvent selection must balance yield and stability .
Q. What analytical strategies resolve contradictions in reported molecular weights and purity?
- Methodological Answer : Discrepancies arise from salt vs. free base reporting. For example:
- Free base : CHNO (MW 141.17).
- Hydrochloride salt : Adds HCl (MW 36.46), resulting in 177.63 g/mol .
Purity assays (HPLC, elemental analysis) must account for counterion content. Impurities >2% (e.g., ethyl ester byproducts from incomplete methanolysis) require gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can stability under physiological conditions be assessed for drug development?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C. LC-MS identifies degradation products (e.g., hydrolyzed carboxylic acid at pH >7).
- Thermal Stress Testing : Accelerated degradation at 40–60°C monitors cyclopentene ring oxidation via peroxide formation (tested with KI/starch) .
- Contradiction Note : reports instability in aqueous media, suggesting formulation requires lyophilization or encapsulation .
Key Challenges and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
